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molecular formula C9H9N5O2 B8480508 2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid

2-[4-methyl-6-(tetrazol-1-yl)pyridin-3-yl]acetic acid

Cat. No. B8480508
M. Wt: 219.20 g/mol
InChI Key: HEPVDUFLLTWZDI-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

A solution of lithium hydroxide (1 N, 4.75 ml) was added to a stirred mixture of [4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate (1.00 g, 4.29 mmol) in THF (10 ml) and the mixture was stirred at room temperature for 2 h. The reaction mixture was acidified to pH ˜3-4 and extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (Na2SO4), filtered and concentrated to provide title compound which was used directly: LC-MS (IE, m/z): 206 [M+1]+.
Quantity
4.75 mL
Type
reactant
Reaction Step One
Name
[4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH3:3][C:4]1[CH:9]=[C:8]([N:10]2[CH:14]=[N:13][N:12]=[N:11]2)[N:7]=[CH:6][C:5]=1[CH2:15][C:16]([O-:18])=[O:17]>C1COCC1>[CH3:3][C:4]1[CH:9]=[C:8]([N:10]2[CH:14]=[N:13][N:12]=[N:11]2)[N:7]=[CH:6][C:5]=1[CH2:15][C:16]([OH:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
4.75 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
[4-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate
Quantity
1 g
Type
reactant
Smiles
CC1=C(C=NC(=C1)N1N=NN=C1)CC(=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=NC(=C1)N1N=NN=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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